4,4-Diethoxy-N-methylbutan-1-amine
Overview
Description
4,4-Diethoxy-N-methylbutan-1-amine is a chemical compound used for research and development . It is also known as 1-(N,N-Dimethylamino)-4,4-diethoxybutane, 4,4-Diethoxy-N,N-dimethylbutanamine, 4,4-Diethoxy-N,N-dimethylbutylamine, 4-Dimethylaminobutanal diethyl acetal, and N,N-Dimethyl-4-aminobutanal diethyl acetal .
Synthesis Analysis
The synthesis of 4,4-Diethoxy-N-methylbutan-1-amine involves several steps. The reaction of 1-bromo-3-chloro propane and dimethylamine solution with PEG as a phase transfer catalyst yields 3-dimethylamino-1-chloro propane. This compound then reacts with magnesium to produce a Grignard reagent. The final product, 4-Dimethylaminobutyraldehyde diethyl acetal, is obtained by the reaction of the Grignard reagent and triethyl orthoformate .Molecular Structure Analysis
The molecular formula of 4,4-Diethoxy-N-methylbutan-1-amine is C9H21NO2 . Its molecular weight is 175.26900 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Diethoxy-N-methylbutan-1-amine include a density of 0.844 g/mL at 25 °C (lit.) , a refractive index of n20/D 1.421 (lit.) , and a boiling point of 194-195°C . The compound is a light yellow liquid .Scientific Research Applications
Organic Synthesis
The compound “4,4-Diethoxy-N-methylbutan-1-amine” is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.
Pharmaceutical Intermediates
This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API.
Production of Sumatriptan
Sumatriptan is a medication used for the treatment of migraine and cluster headaches. “4,4-Diethoxy-N-methylbutan-1-amine” is an intermediate in the synthesis of Sumatriptan .
Production of Rizatriptan
Rizatriptan is a medication used for the treatment of acute migraine attacks. Synthesis of Rizatriptan also involves the use of “4,4-Diethoxy-N-methylbutan-1-amine” as an intermediate .
Production of Almotriptan
Almotriptan is a triptan drug for the treatment of migraine headaches. “4,4-Diethoxy-N-methylbutan-1-amine” is used as an intermediate in its synthesis .
Production of Zolmitriptan
Zolmitriptan is a selective serotonin receptor agonist of the 1B and 1D subtypes. It is a triptan, used in the acute treatment of migraine attacks with or without aura and cluster headaches. “4,4-Diethoxy-N-methylbutan-1-amine” is an intermediate in the synthesis of Zolmitriptan .
Safety and Hazards
4,4-Diethoxy-N-methylbutan-1-amine is classified as a serious eye damage (Category 1), H318 according to Regulation (EC) No 1272/2008 as amended by GB-CLP Regulation, UK SI 2019/720, and UK SI 2020/1567 . The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
4,4-Diethoxy-N-methylbutan-1-amine, also known as (4,4-Diethoxy-butyl)-methyl-amine, is primarily used in organic synthesis and as a pharmaceutical intermediate . It serves as an intermediate for the synthesis of drugs such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan . These drugs are serotonin receptor agonists, specifically targeting the 5-HT1D receptors .
Biochemical Pathways
Triptans, such as Sumatriptan and Rizatriptan, exert their therapeutic effects by agonizing 5-HT1D receptors, leading to the constriction of dilated blood vessels and the inhibition of pro-inflammatory neuropeptide release .
Result of Action
As an intermediate in the synthesis of triptans, it likely contributes to the therapeutic effects of these drugs, which include vasoconstriction and the inhibition of pro-inflammatory neuropeptide release .
Action Environment
It is worth noting that the compound is stored at a temperature of 2-8°c, suggesting that its stability may be affected by temperature .
properties
IUPAC Name |
4,4-diethoxy-N-methylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDNHSIGUYGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCNC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553908 | |
Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxy-N-methylbutan-1-amine | |
CAS RN |
114094-45-0 | |
Record name | 4,4-Diethoxy-N-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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